N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a difluorophenyl group attached to a thiophene ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide typically involves the reaction of 2,3-difluoroaniline with 4-methylthiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but with a fluorobenzamide group instead of a thiophene ring.
N-(2,3-difluorophenyl)-4-methylbenzamide: This compound has a benzamide group instead of a thiophene ring.
Uniqueness
N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both a difluorophenyl group and a thiophene ring, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H9F2NOS |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H9F2NOS/c1-7-5-10(17-6-7)12(16)15-9-4-2-3-8(13)11(9)14/h2-6H,1H3,(H,15,16) |
InChI Key |
BEEGSNKMHADBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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